Technical Guide: Methyl 2-acetamido-5-nitrobenzoate (CAS 5409-45-0)
Technical Guide: Methyl 2-acetamido-5-nitrobenzoate (CAS 5409-45-0)
Executive Summary
Methyl 2-acetamido-5-nitrobenzoate (CAS: 5409-45-0 ) is a specialized nitro-aromatic intermediate critical to the synthesis of fused heterocyclic systems, particularly quinazolinones and benzodiazepines . Its structural duality—featuring a reactive methyl ester and an acetamido group—makes it a versatile scaffold for cyclization reactions, while the 5-nitro moiety serves as a latent amine for further functionalization (e.g., in kinase inhibitor development).
This guide provides a rigorous technical analysis of its chemical identity, validated synthetic protocols, and application in modern drug discovery.[1]
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 5409-45-0 |
| IUPAC Name | Methyl 2-(acetylamino)-5-nitrobenzoate |
| Synonyms | 2-Acetamido-5-nitrobenzoic acid methyl ester; N-Acetyl-5-nitroanthranilic acid methyl ester |
| Molecular Formula | C₁₀H₁₀N₂O₅ |
| Molecular Weight | 238.20 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 170 – 179 °C |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |
| SMILES | COC(=O)C1=C(NC(C)=O)C=CC(=C1)=O |
Synthetic Pathways & Mechanism
The synthesis of Methyl 2-acetamido-5-nitrobenzoate typically proceeds via the regioselective nitration of methyl 2-acetamidobenzoate. This route is preferred in industrial settings over the esterification of 2-amino-5-nitrobenzoic acid due to higher yields and cleaner purification profiles.
Primary Route: Nitration of Methyl 2-Acetamidobenzoate
This pathway utilizes the ortho/para-directing power of the acetamido group to override the meta-directing influence of the ester, directing the nitro group specifically to the 5-position (para to the amine).
Reaction Scheme:
-
Substrate: Methyl 2-acetamidobenzoate (N-Acetyl methyl anthranilate).
-
Reagents: Fuming Nitric Acid (
), Sulfuric Acid ( ), Acetic Anhydride ( ). -
Conditions: Low temperature (-5°C to 0°C) to prevent hydrolysis of the ester or amide.
Step-by-Step Protocol:
-
Preparation: Dissolve 10.0 g of methyl 2-acetamidobenzoate in 40 mL of concentrated sulfuric acid at 0°C.
-
Nitration: Dropwise add a pre-cooled mixture of fuming
(1.1 eq) and over 30 minutes. Maintain internal temperature .-
Mechanistic Note: The acetamido group stabilizes the sigma-complex intermediate at the para-position (C5), favoring this isomer over the C3 isomer (sterically hindered) or C4 (meta to amide).
-
-
Quenching: Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring. The product precipitates immediately.
-
Purification: Filter the solid, wash with cold water until pH neutral, and recrystallize from ethanol to yield pale yellow needles.
Visualization of Synthesis Logic
Caption: Regioselective synthesis pathway leveraging the directing effects of the acetamido group.
Applications in Drug Discovery
Methyl 2-acetamido-5-nitrobenzoate serves as a "linchpin" intermediate. The nitro group allows for late-stage diversification (via reduction to amine), while the ortho-acetamido ester motif is pre-organized for cyclization.
Quinazolinone Scaffolds
The compound is a direct precursor to 6-nitroquinazolin-4(3H)-ones. Treatment with amines (primary) or hydrazine leads to ring closure.
-
Mechanism: Nucleophilic attack of the amine on the ester carbonyl
Amide formation Intramolecular condensation with the acetamido carbonyl. -
Therapeutic Relevance: These scaffolds are found in DHFR inhibitors (antibacterial) and PARP inhibitors (oncology).
Benzodiazepine Synthesis
Reduction of the nitro group followed by reaction with halo-ketones allows for the construction of 1,4-benzodiazepine derivatives, a class famous for anxiolytic activity (e.g., Nitrazepam analogs).
Application Workflow Diagram
Caption: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.
Analytical Characterization (Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
The substitution pattern (1,2,4-trisubstituted benzene) results in a distinct splitting pattern in the aromatic region.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 10.50 | Singlet (br) | 1H | NH | Amide proton (deshielded, H-bond). |
| 8.65 | Doublet (d, J=2.5 Hz) | 1H | H-6 | Ortho to ester, meta to nitro. |
| 8.42 | dd (J=9.0, 2.5 Hz) | 1H | H-4 | Ortho to nitro, para to ester. |
| 8.15 | Doublet (d, J=9.0 Hz) | 1H | H-3 | Ortho to amide. |
| 3.88 | Singlet | 3H | OCH₃ | Methyl ester. |
| 2.18 | Singlet | 3H | COCH₃ | Acetyl methyl group. |
Infrared (IR) Spectroscopy
-
3250 cm⁻¹: N-H stretch (Amide).
-
1720 cm⁻¹: C=O stretch (Ester).
-
1690 cm⁻¹: C=O stretch (Amide I).
-
1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric & symmetric).
Safety & Handling (GHS Standards)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (recommended for long-term stability).
-
References
-
PubChem. Methyl 2-acetamido-5-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. Nitration of Methyl Benzoate and Derivatives.[2] Org.[2][3] Synth. 1922, 2,[4] 43. [Link](Note: Provides foundational protocol for nitro-benzoate synthesis).
-
Matrix Fine Chemicals. Methyl 2-acetamido-5-nitrobenzoate Product Data.[Link]
